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L-2-Aminooxy-3-phenylpropanoic acid

Enzyme Kinetics Phenylpropanoid Pathway Flavonoid Biosynthesis

AOPP is the selective PAL inhibitor of choice for phenylpropanoid pathway research. Unlike AOA or APEP, it shows no off-target inhibition of phenylalanine-tRNA synthetases, ensuring phenotypic changes are truly PAL-dependent. Its irreversible binding in species like soybean enables precise active-site titration—impossible with reversible inhibitors. Validated for postharvest browning studies at low micromolar doses, avoiding osmotic stress. Choose AOPP for definitive PAL research.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B1254983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-2-Aminooxy-3-phenylpropanoic acid
Synonymsalpha-aminooxy-beta-phenylpropionic acid
alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer
alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer
L-alpha-aminooxy-beta-phenylpropionic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)ON
InChIInChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
InChIKeyBRKLOAHUJZWUQQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-2-Aminooxy-3-phenylpropanoic Acid (AOPP): Core Identity and Primary Enzyme Target


L-2-Aminooxy-3-phenylpropanoic acid (also known as L-α-aminooxy-β-phenylpropionic acid or AOPP) is a synthetic, non-proteinogenic amino acid analog characterized by an aminooxy (-ONH₂) functional group replacing the α-amino group of L-phenylalanine . Its primary, high-affinity molecular target is the pyridoxal 5′-phosphate (PLP)-dependent enzyme L-phenylalanine ammonia-lyase (PAL; EC 4.3.1.5), which it competitively inhibits by acting as a transition-state analog [1]. This mechanism blocks the conversion of L-phenylalanine to trans-cinnamic acid, the gateway reaction of the phenylpropanoid biosynthetic pathway in plants and certain microorganisms [2].

Procurement Rationale: Why AOPP Cannot Be Substituted with Generic PAL Inhibitors Like AOA or AIP


While AOPP is often categorized generically as a 'PAL inhibitor', direct experimental comparisons demonstrate it is not functionally interchangeable with other PAL inhibitors such as 2-aminooxyacetic acid (AOA), 2-aminoindan-2-phosphonic acid (AIP), or (1-amino-2-phenylethyl)phosphonic acid (APEP). Critical differences in binding kinetics, mechanism of inhibition, and off-target selectivity mean substituting one for another without rigorous re-validation can introduce uncontrolled variables and lead to misinterpretation of physiological data [1]. The quantitative evidence below establishes that AOPP possesses a unique profile among these compounds, particularly regarding its irreversible binding to PAL in certain species [2] and its distinct selectivity profile against phenylalanine-tRNA synthetases [3].

Quantitative Differentiation of AOPP: Direct Head-to-Head and Comparative Evidence


AOPP Inhibits PAL with Ki of 1.4-2.4 nM, Representing ~75,000-Fold Higher Affinity Than t-Cinnamic Acid

AOPP exhibits nanomolar inhibition constants (Ki) against PAL, orders of magnitude lower than the natural pathway intermediate t-cinnamic acid. Against PAL from Daucus carota, AOPP demonstrated a Ki of 2.4 nM, while t-cinnamic acid required a Ki of 180 µM (1.8 × 10⁻⁴ M) [1]. In a separate study on buckwheat PAL, the Ki for AOPP was determined to be 1.4 nM [2]. This potency differential ensures that at low, non-toxic concentrations, AOPP can achieve near-complete PAL inhibition, whereas t-cinnamic acid requires millimolar levels that introduce significant off-target effects, including general growth inhibition and non-specific amino acid accumulation [1].

Enzyme Kinetics Phenylpropanoid Pathway Flavonoid Biosynthesis

AOPP Exhibits Species-Dependent Irreversible PAL Inhibition, Unlike Reversible Inhibitor AOA

The mechanism of PAL inhibition by AOPP is context-dependent and can be functionally irreversible, a critical distinction from the reversible inhibitor 2-aminooxyacetic acid (AOA). In soybean (Glycine max) cell suspension cultures, in vitro inhibition of PAL by AOPP was found to be irreversible, while AOA inhibition was readily reversible [1]. Furthermore, AOPP showed irreversible binding to French bean (Phaseolus vulgaris) PAL with a dissociation half-time of approximately 10 minutes under optimal catalytic conditions, a property consistent with its role as a transition-state analog [2]. This contrasts with AOA, which is a reversible, competitive inhibitor that acts by blocking the formation of new PAL rather than directly and permanently inactivating existing enzyme [1].

Mechanism of Action Enzyme Inhibition Kinetics Plant Biochemistry

AOPP Demonstrates Superior Target Selectivity Over APEP, Lacking Affinity for Phenylalanine-tRNA Synthetases

While several PAL inhibitors also exhibit cross-reactivity with phenylalanine-tRNA synthetases (PRSs), a key enzyme for protein synthesis, AOPP demonstrates a cleaner selectivity profile. A direct comparative study assessed the inhibitory potential of phenylalanine analogs against PRSs from wheat germ, soybean, and baker's yeast. AOPP was found to have 'no affinity to any of the three PRSs,' making it a highly specific PAL inhibitor [1]. In contrast, the structurally related PAL inhibitor (1-amino-2-phenylethyl)phosphonic acid (APEP) showed competitive inhibition of PRSs with Ki values in the micromolar range (e.g., Ki = 144 µM for wheat germ PRS) [1]. This lack of PRS inhibition by AOPP minimizes the risk of artifacts arising from unintended suppression of translation during in vivo studies.

Off-Target Effects Protein Synthesis Enzyme Specificity

AOPP Is More Potent Than AOA in Functional Assays for Browning Control

In a functional application, the concentration required for effective inhibition of lettuce tissue browning (a PAL-dependent process) varies dramatically between inhibitors. A direct comparison found that AOPP at a concentration of 200 µM effectively inhibited browning in cut lettuce midribs [1]. In the same assay system, 2-aminoindan-2-phosphonic acid (AIP) was also effective at 50 µM [1]. However, the related inhibitor α-aminooxyacetic acid (AOA) was significantly less potent, requiring concentrations in the range of 3-10 mM to achieve a comparable reduction in browning [1]. This translates to AOPP being approximately 15- to 50-fold more potent than AOA in this functional assay.

Postharvest Physiology Polyphenol Oxidase Food Science

Optimized Application Scenarios for AOPP Based on Quantified Differentiation


Plant Physiology: Dissecting Phenylpropanoid Flux with Minimal Off-Target Impact on Translation

AOPP is the inhibitor of choice for experiments requiring specific and potent blockade of PAL without unintended inhibition of phenylalanine-tRNA synthetases (PRSs) [1]. The lack of PRS affinity ensures that observed phenotypic changes in plant growth or development can be confidently attributed to the phenylpropanoid pathway rather than artifacts from suppressed protein synthesis. This is particularly critical for long-term in vivo studies where the cumulative effect of even weak translation inhibition by compounds like APEP could confound results [1].

Plant Biochemistry: Quantifying PAL Active Site Concentration via Irreversible 'Pulse-Chase'

The irreversible binding of AOPP to PAL from species like soybean and French bean makes it an ideal tool for active-site titration and turnover number (kcat) determination [2]. By using AOPP in a 'pulse-chase' experiment, researchers can irreversibly block a known fraction of active sites and, through careful kinetic analysis, calculate the concentration of catalytically competent enzyme. This application is not feasible with rapidly reversible inhibitors like AOA [3].

Postharvest Biology: Preventing Enzymatic Browning in Cut Produce

In the study of postharvest quality, AOPP is a validated tool for suppressing the PAL-dependent synthesis of phenolic compounds that lead to enzymatic browning [4]. Its potency at micromolar concentrations (200 µM) offers a practical advantage over millimolar-level treatments with AOA, reducing the potential for osmotic stress or other side effects from high solute concentrations. This makes AOPP particularly useful for screening studies aimed at extending the shelf-life of fresh-cut fruits and vegetables [4].

Technical Documentation Hub

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